molecular formula C9H7F3O3 B12069836 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde

Cat. No.: B12069836
M. Wt: 220.14 g/mol
InChI Key: ZNEZCYBSSOXXOM-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde typically involves the reaction of 4-(trifluoromethoxy)phenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-[4-(Trifluoromethoxy)phenoxy]acetic acid.

    Reduction: 2-[4-(Trifluoromethoxy)phenoxy]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenoxyacetic acid
  • 2-[4-(Trifluoromethoxy)phenoxy]ethanol
  • Acetic acid, 2-[4-(trifluoromethoxy)phenoxy]-, hydrazide

Uniqueness

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is unique due to the presence of both the trifluoromethoxy and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]acetaldehyde

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-5H,6H2

InChI Key

ZNEZCYBSSOXXOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC=O)OC(F)(F)F

Origin of Product

United States

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